1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
This compound features a piperidine core substituted at the 3-position with a 1,3,4-oxadiazole ring bearing a thiophen-2-yl group and at the 1-position with a 2,5-dimethylbenzenesulfonyl moiety. Its synthesis likely follows multi-step protocols involving heterocyclic nucleophilic substitution and sulfonylation reactions, as described in analogous pathways for related sulfonyl-piperidine-oxadiazole derivatives . The 1,3,4-oxadiazole ring is known for enhancing metabolic stability and bioavailability, while the sulfonyl group contributes to binding affinity in biological targets . Thiophene substituents, as seen here, may further modulate electronic properties and lipophilicity, influencing pharmacological activity .
Properties
IUPAC Name |
2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-7-8-14(2)17(11-13)27(23,24)22-9-3-5-15(12-22)18-20-21-19(25-18)16-6-4-10-26-16/h4,6-8,10-11,15H,3,5,9,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXUURLYHWGNDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and suitable bases.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the piperidine and oxadiazole moieties, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used as a tool in biological studies to investigate cellular pathways and molecular interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing cellular signaling.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Key Observations :
- The 2,5-dimethylbenzenesulfonyl group could improve steric hindrance and metabolic stability relative to 4-bromomethylphenyl derivatives .
Functional Analogues with Alternative Heterocycles
Compounds such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives (e.g., ) exhibit reduced antibacterial potency compared to 1,3,4-oxadiazole-containing molecules, likely due to differences in hydrogen-bonding capacity and ring strain . For example, triazole derivatives in showed only moderate activity, whereas oxadiazole derivatives in demonstrated measurable zones of inhibition.
Research Findings and Implications
- Antibacterial Efficacy : The target compound’s structural features (thiophene, dimethylsulfonyl) position it as a promising candidate for Gram-positive and Gram-negative bacterial targeting, though explicit data are needed .
- SAR Insights : Electron-withdrawing groups (e.g., Cl, Br) on the oxadiazole ring enhance activity, while bulky substituents (e.g., 2,5-dimethyl) may optimize pharmacokinetics .
- Limitations : Current studies (e.g., ) lack quantitative MIC values or in vivo data, limiting direct comparability.
Biological Activity
1-(2,5-Dimethylbenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a compound of significant interest due to its potential pharmacological applications. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H19N3O2S
- Molecular Weight : 321.5 g/mol
- CAS Number : 2191405-17-9
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that can include sulfonylation and cyclization processes. The general synthetic route includes:
- Formation of the piperidine ring .
- Introduction of the thiophene moiety .
- Synthesis of the oxadiazole derivative .
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit antimicrobial properties. A study demonstrated that derivatives similar to our compound showed moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Anticonvulsant Activity
A related study on oxadiazole derivatives highlighted anticonvulsant properties. The mechanism appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory assays revealed that several derivatives exhibited significant AChE inhibitory activity, which is essential for treating conditions like Alzheimer's disease.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14±0.003 | Acetylcholinesterase |
| 7m | 0.63±0.001 | Urease |
Case Study 1: Antibacterial Screening
In a comprehensive study published in the Brazilian Journal of Pharmaceutical Sciences, a series of oxadiazole-piperidine compounds were synthesized and screened for antibacterial activity. The results indicated that the presence of the thiophene group significantly enhanced the antibacterial efficacy against Gram-positive bacteria .
Case Study 2: In Silico Docking Studies
Docking studies performed on similar compounds demonstrated favorable binding interactions with target proteins involved in bacterial resistance mechanisms. These studies provide insight into the molecular basis for the observed biological activities and guide further optimization of these compounds for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
